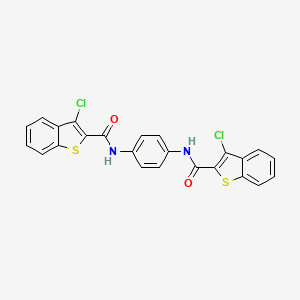![molecular formula C22H28O4 B5105045 1-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene](/img/structure/B5105045.png)
1-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene is an organic compound belonging to the class of phenylpropanes. This compound is characterized by its complex structure, which includes multiple ether linkages and a methoxy group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene involves multiple steps. The general synthetic route includes the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylphenol, which undergoes etherification with ethylene glycol derivatives to form intermediate compounds.
Etherification: The intermediate compounds are further reacted with ethylene oxide under controlled conditions to introduce additional ethoxy groups.
Análisis De Reacciones Químicas
1-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and ethoxy groups, using reagents like sodium hydroxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
1-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and subsequent biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene can be compared with other similar compounds, such as:
1-{2-[2-(2,4-Dipentylphenyl)ethoxy]ethoxy}-2,4-dipentylbenzene: This compound has similar ether linkages but different alkyl substituents, leading to variations in its chemical and physical properties.
1-{2-[2-(3,4-Dimethylphenoxy)ethoxy]ethyl}piperidine: This compound shares the 3,4-dimethylphenoxy group but has a piperidine ring instead of the methoxy and prop-2-enyl groups.
4-Allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene: This compound is structurally similar but has an allyl group instead of the prop-2-enyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its properties and applications.
Propiedades
IUPAC Name |
1-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O4/c1-5-6-19-8-10-21(22(16-19)23-4)26-14-12-24-11-13-25-20-9-7-17(2)18(3)15-20/h5,7-10,15-16H,1,6,11-14H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIPQMGHBAZFNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOCCOC2=C(C=C(C=C2)CC=C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(2-{3-[3-(6-methoxy-4-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine](/img/structure/B5104966.png)
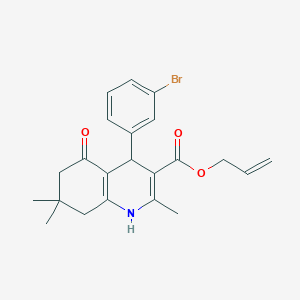
![4-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide](/img/structure/B5104971.png)
![2-[(2-bromobenzyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5104980.png)
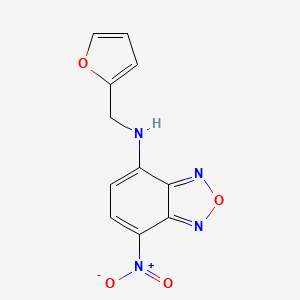
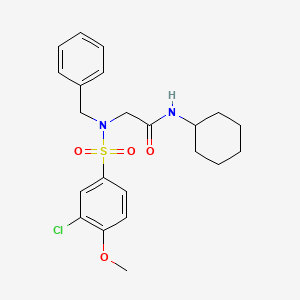
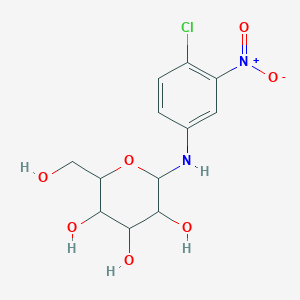
![4-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5105006.png)
![(2R*,6S*)-4-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5105010.png)
![(Z)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B5105015.png)
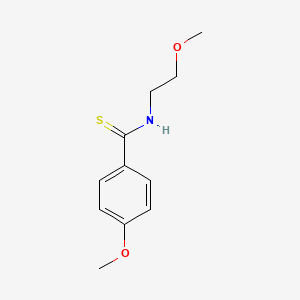
![2-[(3-pyridinylcarbonyl)amino]ethyl benzoate hydrochloride](/img/structure/B5105017.png)
![2-[(2-OXOCYCLOHEXYL)SULFANYL]-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE](/img/structure/B5105039.png)
